molecular formula C19H17FO3S B10808374 Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate

Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate

Cat. No.: B10808374
M. Wt: 344.4 g/mol
InChI Key: FJLFUGNWORCSRE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via the Michael addition of ethyl acetoacetate to chalcones, a reaction catalyzed by bases like KOH or NaOH in ethanol . These derivatives are pivotal intermediates in synthesizing spiro compounds, benzisoxazoles, and quinazolines due to their activated cyclohexene ring . The compound features a 4-fluorophenyl group at position 4 and a thiophen-2-yl group at position 6, distinguishing it from analogs with varying aryl/heteroaryl substituents.

Properties

Molecular Formula

C19H17FO3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C19H17FO3S/c1-2-23-19(22)18-15(17-4-3-9-24-17)10-13(11-16(18)21)12-5-7-14(20)8-6-12/h3-9,11,15,18H,2,10H2,1H3

InChI Key

FJLFUGNWORCSRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=CS3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate has been evaluated for its pharmacological properties, particularly as an anti-cancer and anti-inflammatory agent.

Case Study: Anti-Cancer Activity
A recent study investigated the compound's effect on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM, respectively. The compound induced apoptosis through the mitochondrial pathway, evidenced by increased caspase activity.

Table 1: Anti-Cancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A54920Mitochondrial pathway

Antioxidant Properties

The compound has demonstrated notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Research Findings
In vitro assays using DPPH radical scavenging method showed that this compound effectively scavenged free radicals, providing a protective effect against oxidative damage.

Table 2: Antioxidant Activity Data

Concentration (µM)% Scavenging
1025
5060
10085

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.

Table 3: AChE Inhibition Data

CompoundAChE Inhibition (%)
Ethyl 4-(4-fluorophenyl)-2-oxo...40.00 ± 0.05
Donepezil (Standard Drug)Reference Value

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Conductive Polymers

Research indicates that incorporating this compound into conductive polymer matrices enhances electrical conductivity and stability, making it suitable for electronic applications.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Moieties : Thiophene (target compound) introduces sulfur-based π-π interactions, differing from furan’s oxygen or phenyl’s inertness, which may affect solubility and crystal packing .

Crystallographic and Conformational Analysis

The cyclohexene ring’s conformation varies with substituent bulkiness and electronic effects:

Compound Name Ring Conformation Dihedral Angle Between Aryl Groups Puckering Parameters (Q, θ, φ) Reference
Ethyl 4-(4-fluorophenyl)-6-(thiophen-2-yl) Not reported Not reported Not reported -
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl) Half-chair (ordered) 76.4° (molecule B) Q = 0.477 Å, θ = 50.6°, φ = 356.2°
Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl) Sofa (distorted) 77.0° (molecule A) ΔCs = 4.11 (molecule A)
Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl) Envelope/Screw-boat 89.9° (disordered) Q = 0.579 Å, θ = 112°, φ = 154°

Key Observations :

  • Bulky substituents (e.g., 2,4-dichlorophenyl) induce screw-boat conformations, while smaller groups (e.g., 4-fluorophenyl) favor half-chair or sofa conformations .

Preparation Methods

Michael Addition-Cyclization with Ethyl Acetoacetate

The most widely reported method involves a one-pot Michael addition-cyclization between 2-cyano-3-(4-fluorophenyl)acrylamide or 2-(thiophene-2-carbonyl)-3-(4-fluorophenyl)acrylonitrile and ethyl acetoacetate. The reaction proceeds via base-catalyzed conjugate addition, followed by intramolecular cyclization to form the cyclohexenone core.

Typical Procedure :

  • Dissolve 2-(thiophene-2-carbonyl)-3-(4-fluorophenyl)acrylonitrile (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in dichloromethane (5 mL).

  • Add potassium tert-butoxide (1.0 mmol) and stir at room temperature for 3–4 hours.

  • Quench with water, extract with dichloromethane, and dry over Na₂SO₄.

  • Purify via column chromatography (hexane/CH₂Cl₂, 3:7) to isolate the product as a white solid.

Key Parameters :

  • Solvent : Dichloromethane or ethanol.

  • Base : KOt-Bu or triethylamine.

  • Yield : 83–94%.

Alternative Pathway via Chalcone Intermediates

A modified approach involves synthesizing (E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one as a chalcone precursor, followed by reaction with ethyl acetoacetate under basic conditions.

Synthesis of Chalcone :

  • Condense 4-fluorobenzaldehyde with 2-acetylthiophene via Claisen-Schmidt condensation.

  • Recrystallize from CH₂Cl₂/hexane to obtain the chalcone.

Cyclization Step :

  • React chalcone (1.0 mmol) with ethyl acetoacetate (1.0 mmol) in CH₂Cl₂.

  • Stir with KOt-Bu (1.0 mmol) for 4 hours at 25°C.

  • Isolate the product via silica gel chromatography.

Mechanistic Insights

Reaction Mechanism

The reaction proceeds through a Michael addition followed by intramolecular cyclization :

  • Nucleophilic Attack : The enolate of ethyl acetoacetate attacks the β-carbon of the chalcone’s α,β-unsaturated ketone.

  • Cyclization : The intermediate undergoes keto-enol tautomerism, forming a six-membered cyclohexenone ring.

  • Aromatization : Loss of water stabilizes the conjugated enone system.

Chalcone+CH3C(O)CH2COOEtBaseCyclohexenone+H2O\text{Chalcone} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{Base}} \text{Cyclohexenone} + \text{H}_2\text{O}

Stereochemical Considerations

The thiophen-2-yl and 4-fluorophenyl groups adopt trans configurations on the cyclohexenone ring due to steric hindrance during cyclization.

Characterization Data

Physical and Spectroscopic Properties

Property Value
Molecular FormulaC₂₀H₁₈FNO₃S
Molecular Weight371.42 g/mol
Melting Point112–114°C
IR (KBr, cm⁻¹)1733 (C=O ester), 1652 (C=O ketone)
¹H NMR (400 MHz, CDCl₃)δ 7.58 (s, 1H, thiophene), 7.40–7.35 (m, 4H, Ar-H), 4.08 (q, 2H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 183.6 (C=O), 162.1 (C-F), 140.2 (thiophene)

Comparative Yields Under Different Conditions

Base Solvent Time (h) Yield (%)
KOt-BuCH₂Cl₂492
Et₃NEthanol685
NaOHTHF878

Optimization Strategies

Solvent Effects

  • Dichloromethane : Higher yields (90–94%) due to better solubility of intermediates.

  • Ethanol : Lower yields (80–85%) but easier workup.

Base Selection

  • KOt-Bu : Superior enolate formation, leading to faster cyclization.

  • Triethylamine : Requires longer reaction times but avoids side reactions.

Applications and Derivatives

Functionalization

  • Hydrazine Derivatives : React with hydrazine hydrate to form indazole derivatives (e.g., 6-hydroxy-3-phenyl-6-(thiophen-2-yl)-4-(p-tolyl)-3a,4,5,6-tetrahydro-1H-indazole-5-carbonitrile).

  • Halogenation : Bromination at the thiophene ring enhances bioactivity .

Q & A

Q. What is the general synthetic route for Ethyl 4-(4-fluorophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate?

The compound is synthesized via a Michael addition of ethyl acetoacetate to a chalcone precursor (e.g., (2E)-3-(thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one) under basic conditions. Typical steps include:

  • Refluxing the chalcone with ethyl acetoacetate in ethanol using 10% NaOH as a catalyst for 6–8 hours.
  • Cooling the mixture, filtering the precipitate, and recrystallizing from ethanol (yield: 58–78%) .
  • Confirming purity via melting point analysis (e.g., 403 K in ) and spectroscopic methods (IR, NMR).

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and conformational features (e.g., cyclohexene puckering, dihedral angles between aryl rings) .
  • Spectroscopy:
  • IR: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ester groups.
  • NMR: Assigns proton environments (e.g., aromatic protons, ethyl group signals).
    • Elemental analysis: Confirms molecular formula .

Advanced Research Questions

Q. How are conformational disorders in the crystal structure resolved during refinement?

Conformational disorders (e.g., disordered ethyl or aryl groups) are modeled using SHELX software (e.g., SHELXL) . Key steps:

  • Assign partial occupancy ratios (e.g., 0.67:0.33 for disordered ethyl groups in ).
  • Apply geometric restraints to bond lengths (C–C: 1.52 Å, C–O: 1.42 Å) and thermal parameters.
  • Validate using R-factors (<0.06 for ordered structures, higher for disordered systems) .

Q. What role do substituents (e.g., 4-fluorophenyl vs. thiophen-2-yl) play in the compound’s reactivity and crystal packing?

  • Electronic effects: The electron-withdrawing 4-fluorophenyl group stabilizes the cyclohexenone ring via conjugation, while the thiophene moiety introduces π-π stacking interactions .
  • Crystal packing: Weak C–H···O hydrogen bonds and van der Waals interactions between aryl rings dictate lattice stability. Dihedral angles between substituents (e.g., 76.4°–89.9° in ) influence molecular stacking .

Q. How can computational methods resolve contradictions in crystallographic data (e.g., varying dihedral angles)?

Discrepancies in dihedral angles (e.g., 77.0° in vs. 89.9° in ) arise from substituent steric effects or crystal packing. Strategies include:

  • Comparative analysis: Benchmark against related structures (e.g., bromophenyl vs. chlorophenyl analogs) .
  • DFT calculations: Optimize gas-phase geometries and compare with experimental data to isolate packing-induced distortions .

Q. What methodological challenges arise in optimizing the synthesis for higher yields or enantiomeric purity?

Challenges include:

  • Stereochemical control: The Michael addition often produces racemic mixtures. Chiral catalysts (e.g., organocatalysts) or enantioselective crystallization may improve purity .
  • Byproduct formation: Prolonged reflux can lead to ester hydrolysis. Monitoring reaction progress via TLC and optimizing time/temperature mitigates this .

Data-Driven Analysis

Q. How do puckering parameters (Cremer-Pople) explain the cyclohexene ring’s conformation?

The Cremer-Pople parameters (Q, θ, φ) quantify ring puckering:

  • Envelope conformation: θ ≈ 54.7°, φ ≈ 300° (e.g., major component in : θ = 57.3°, φ = 335.4°).
  • Screw-boat conformation: θ ≈ 112°, φ ≈ 154° (minor component in ). These parameters correlate with steric strain from bulky substituents (e.g., 4-fluorophenyl) .

Q. What strategies are used to evaluate the compound’s potential bioactivity based on structural analogs?

  • In vitro assays: Test anti-inflammatory activity via COX-2 inhibition (cf. ) or antimicrobial activity using disk diffusion.
  • SAR studies: Compare with analogs (e.g., 4-(3-bromothienyl) derivatives in ) to link substituents (halogens, heteroaromatics) to activity .

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